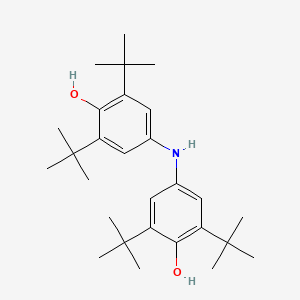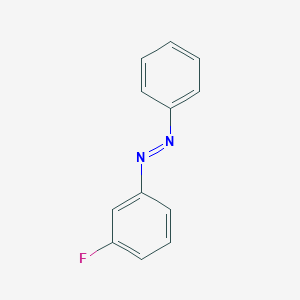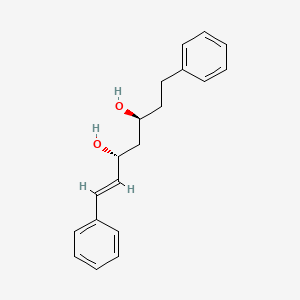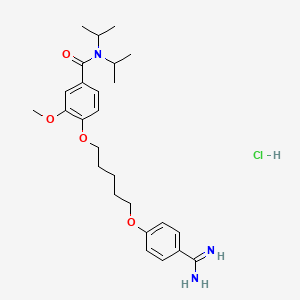
Moxilubant hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Moxilubant hydrochloride involves several steps, including the preparation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions, including condensation, cyclization, and chlorination . Industrial production methods likely involve large-scale organic synthesis techniques, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Moxilubant hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Moxilubant hydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of LTB4 signaling in cancer cells, which can help in understanding cancer progression and developing new therapies.
Pharmacology: Researchers use this compound to study the pharmacokinetics and pharmacodynamics of BLT1 antagonists.
Drug Development: It serves as a lead compound for developing new drugs targeting the LTB4 pathway.
Mécanisme D'action
Moxilubant hydrochloride exerts its effects by binding to the BLT1 receptor, thereby inhibiting the signaling of leukotriene B4. This inhibition prevents the activation of downstream signaling pathways involved in inflammation and cancer progression . The molecular targets include the BLT1 receptor and associated signaling molecules, such as G-proteins and kinases .
Comparaison Avec Des Composés Similaires
Moxilubant hydrochloride is unique in its high potency and specificity for the BLT1 receptor. Similar compounds include:
Montelukast sodium: Another leukotriene receptor antagonist used for asthma treatment.
Zafirlukast: A leukotriene receptor antagonist used for asthma management.
Pranlukast: A leukotriene receptor antagonist used for asthma and allergic rhinitis. Compared to these compounds, this compound has a higher potency and is primarily used in research rather than clinical settings.
Propriétés
Formule moléculaire |
C26H38ClN3O4 |
|---|---|
Poids moléculaire |
492.0 g/mol |
Nom IUPAC |
4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C26H37N3O4.ClH/c1-18(2)29(19(3)4)26(30)21-11-14-23(24(17-21)31-5)33-16-8-6-7-15-32-22-12-9-20(10-13-22)25(27)28;/h9-14,17-19H,6-8,15-16H2,1-5H3,(H3,27,28);1H |
Clé InChI |
KGGKWACNSRKUGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


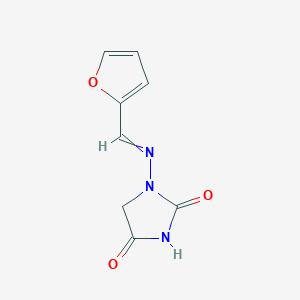
![3-[1-(4-Chloro-benzyl)-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylen-2-yl]-2,2-dimethyl-propionic acid](/img/structure/B14755053.png)
![N-[2-(Hydroxyamino)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14755068.png)
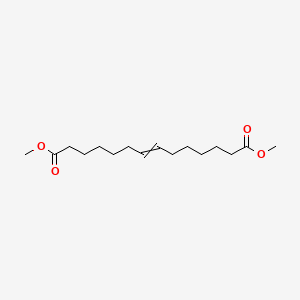

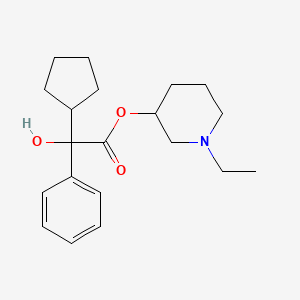
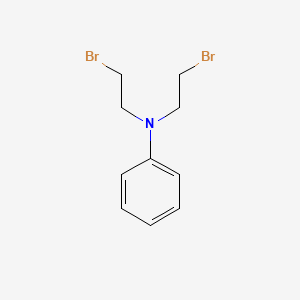
![[(1R,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B14755086.png)


